2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole
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Overview
Description
2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with a naphthalen-1-ylmethanesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole typically involves the reaction of benzothiazole with naphthalen-1-ylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the naphthalen-1-ylmethanesulfonyl group.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features but different functional groups.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with distinct chemical properties
Uniqueness
2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a naphthalen-1-ylmethanesulfonyl group, which imparts specific chemical reactivity and potential biological activities not found in other similar compounds .
Properties
CAS No. |
89036-38-4 |
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Molecular Formula |
C18H13NO2S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C18H13NO2S2/c20-23(21,18-19-16-10-3-4-11-17(16)22-18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 |
InChI Key |
PXDPAYIELXDCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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